molecular formula C8H4ClF3N2 B3231830 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile CAS No. 133013-29-3

2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Cat. No. B3231830
CAS RN: 133013-29-3
M. Wt: 220.58 g/mol
InChI Key: FAYAZKBDGSUKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C6H4ClF3N2 . It is a member of the benzonitrile family, which are aromatic compounds containing a benzene ring attached to a nitrile group .


Synthesis Analysis

The synthesis of this compound can be achieved through amination of a 2-halogeno-trifluoromethyl-halogenopyridine or by halogenation of 2-amino-trifluoromethylpyridine . This compound is useful as an intermediate for the synthesis of agricultural chemicals and medicines .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitrile group (C#N), an amino group (NH2), a chloro group (Cl), and a trifluoromethyl group (CF3) attached to it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.1 . It has a melting point of 86-90 °C . The predicted boiling point is 229.7±40.0 °C, and the predicted density is 1.468±0.06 g/cm3 .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This compound has also been found to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is its potential use in cancer treatment. This compound has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Another advantage of this compound is its antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of this compound's mechanism of action, which could provide insights into its potential use in cancer treatment and other applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.

Scientific Research Applications

2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile has been studied for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may be harmful to aquatic life with long-lasting effects . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-amino-3-chloro-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAZKBDGSUKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorine gas was passed through a stirred solution of 4-amino-3-cyano-trifluoromethylbenzene (5g) in carbon tetachloride (75ml) until the absence of starting material was confirmed by gas liquid chromatography. Flow of the gas was then stopped and evaporation of the solvent under reduced pressure gave 4-amino-3-chloro-5-cyanotrifluoromethylbenzene as an orange solid (5.5g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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